molecular formula C15H16N2OS2 B2443887 3-(3,5-Dimethylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 877653-19-5

3-(3,5-Dimethylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B2443887
CAS RN: 877653-19-5
M. Wt: 304.43
InChI Key: PNYWYFBSDZSCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several transformations. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . In another synthesis method, palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane forms the corresponding 4-trimethylsilylethynylpyrimidine .

Scientific Research Applications

Synthetic Chemistry Applications

The nucleophilic displacement of a methylsulfanyl group on substituted pyrimidinones showcases the chemical versatility of thienopyrimidinone derivatives. The oxidation of a methylsulfanyl group to a methylsulfonyl group enables the introduction of amino groups and the formation of carbon-carbon bonds, demonstrating the compound's utility in complex organic synthesis (Kikelj et al., 2010).

Medicinal Chemistry Applications

Dual Inhibitory Activity

One of the notable applications of thienopyrimidinone derivatives is their potent dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This is exemplified by the synthesis of analogues that are potent dual inhibitors, highlighting the scaffold's relevance in designing anticancer and antimicrobial agents (Gangjee et al., 2008).

Antimicrobial Activity

The synthesis of new pyridothienopyrimidines and their antimicrobial activities represent another application area. These compounds have shown promise in vitro against various microbial strains, indicating the potential of thienopyrimidinone derivatives in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Antitumor Activity

Thienopyrimidinone derivatives have also been explored for their antitumor activities. The synthesis and evaluation of such compounds against human cancer cell lines have revealed some derivatives with potent anticancer activity, comparable to known chemotherapeutic agents. This suggests the utility of thienopyrimidinone derivatives in cancer research and therapy development (Hafez & El-Gazzar, 2017).

Safety and Hazards

While the specific safety and hazards of this compound were not found in the search results, it’s generally recommended to ensure adequate ventilation when handling similar compounds, and to avoid getting them in eyes, on skin, or on clothing .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in drug development and organic synthesis. Additionally, novel synthetic methodologies could be explored to improve druglikeness and ADME-Tox properties .

properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-9-6-10(2)8-11(7-9)17-14(18)13-12(4-5-20-13)16-15(17)19-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYWYFBSDZSCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.